2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
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Overview
Description
2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one typically involves the following steps:
Starting Materials: Benzylamine, 3-methoxybenzaldehyde, and glyoxal.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions.
Procedure: Benzylamine and 3-methoxybenzaldehyde are mixed and heated with glyoxal in acetic acid. The mixture is refluxed for several hours, leading to the formation of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole-4,5-dione derivatives, while reduction could produce dihydroimidazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-benzyl-4,5-dihydro-1H-imidazol-4-one: Lacks the methoxy group on the phenyl ring.
2-Amino-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one: Lacks the benzyl group.
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both the benzyl and methoxyphenyl groups in 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one may confer unique chemical and biological properties compared to its analogs. These structural features could influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2-amino-4-benzyl-4-(3-methoxyphenyl)-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-14-9-5-8-13(10-14)17(15(21)19-16(18)20-17)11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLBMFHMWGMKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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